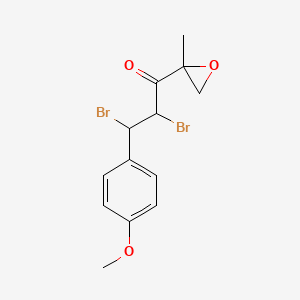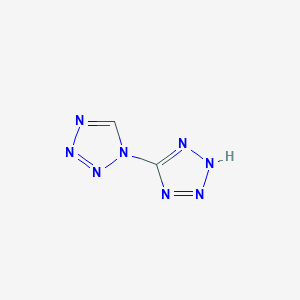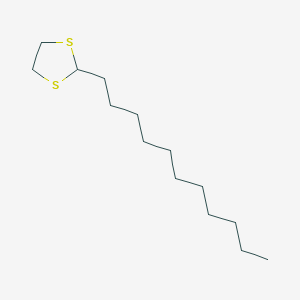![molecular formula C20H18O B14340951 3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one CAS No. 105983-39-9](/img/structure/B14340951.png)
3,3',4,4'-Tetrahydro[1,2'-binaphthalen]-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one is an organic compound with a complex structure that features a binaphthyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene derivatives are treated with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated naphthalenes.
Applications De Recherche Scientifique
3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-cancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1H-Carbazole, 2,3,4,9-tetrahydro-
- 2,3,4,9-tetrahydro-1H-carbazole
Comparison: 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one is unique due to its binaphthyl structure, which imparts distinct chemical properties compared to other similar compounds like tetrahydrocarbazoles. While both types of compounds can undergo similar reactions, the binaphthyl core of 3,3’,4,4’-Tetrahydro[1,2’-binaphthalen]-2(1H)-one offers additional sites for functionalization, making it more versatile in synthetic applications.
Propriétés
Numéro CAS |
105983-39-9 |
|---|---|
Formule moléculaire |
C20H18O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-(3,4-dihydronaphthalen-2-yl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C20H18O/c21-19-12-11-15-6-3-4-8-18(15)20(19)17-10-9-14-5-1-2-7-16(14)13-17/h1-8,13,20H,9-12H2 |
Clé InChI |
GPLGNSKCJROUDZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=CC2=CC=CC=C21)C3C(=O)CCC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)

![Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-](/img/structure/B14340891.png)


![1,1'-[Butane-1,4-diylbis(oxy)]bis[4-(ethylsulfanyl)benzene]](/img/structure/B14340900.png)


![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14340928.png)
![Trimethyl[(3,3,4-trimethylcyclohex-1-en-1-yl)oxy]silane](/img/structure/B14340936.png)



